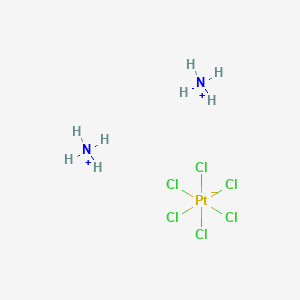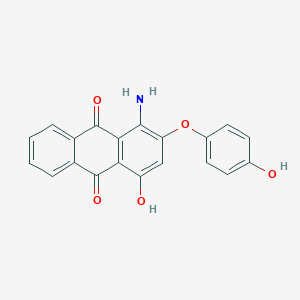
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-hydroxyphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-hydroxyphenoxy)-, commonly known as AQ4N, is a novel anticancer drug that has been extensively studied in recent years. AQ4N is a prodrug that is activated under hypoxic conditions, making it a promising candidate for cancer treatment. The purpose of
Mécanisme D'action
AQ4N is a prodrug that is selectively activated under hypoxic conditions. The activated form of AQ4N is a potent DNA intercalator that induces DNA damage and cell death. AQ4N also inhibits the activity of hypoxia-inducible factor 1 (HIF-1), a transcription factor that is activated under hypoxic conditions and is involved in the regulation of angiogenesis and cell survival.
Effets Biochimiques Et Physiologiques
AQ4N has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that AQ4N induces DNA damage and cell death in a variety of cancer cell lines. In vivo studies have also shown that AQ4N has a significant antitumor effect in animal models of cancer. AQ4N has also been shown to inhibit the activity of HIF-1, a transcription factor that is involved in the regulation of angiogenesis and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
AQ4N has a number of advantages for lab experiments. It is a relatively simple and cost-effective drug candidate that can be synthesized on a large scale. AQ4N is also selectively activated under hypoxic conditions, making it a promising candidate for the treatment of solid tumors. However, AQ4N has some limitations for lab experiments. It is a prodrug that requires activation under hypoxic conditions, which can be difficult to replicate in vitro. AQ4N also has a short half-life in the body, which can limit its efficacy as an anticancer drug.
Orientations Futures
There are a number of future directions for the study of AQ4N. One area of research is the development of more effective methods for activating AQ4N under hypoxic conditions. Another area of research is the development of new drug delivery systems that can improve the efficacy of AQ4N as an anticancer drug. Finally, there is a need for further studies to determine the safety and efficacy of AQ4N in clinical trials.
Méthodes De Synthèse
AQ4N is synthesized through a multi-step process that involves the reaction of 9,10-anthracenedione with 4-aminophenol and 4-hydroxyphenol. The resulting compound is then treated with hydrochloric acid to obtain AQ4N in its pure form. The synthesis of AQ4N is relatively simple and can be carried out on a large scale, making it a cost-effective drug candidate.
Applications De Recherche Scientifique
AQ4N has been extensively studied for its potential use as an anticancer drug. In vitro studies have shown that AQ4N is selectively activated under hypoxic conditions, making it a promising candidate for the treatment of solid tumors. In vivo studies have also shown that AQ4N has a significant antitumor effect in animal models of cancer.
Propriétés
Numéro CAS |
18622-13-4 |
|---|---|
Nom du produit |
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-hydroxyphenoxy)- |
Formule moléculaire |
C20H13NO5 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-(4-hydroxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO5/c21-18-15(26-11-7-5-10(22)6-8-11)9-14(23)16-17(18)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,22-23H,21H2 |
Clé InChI |
JBUBYUZDOUATKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)O)N |
Autres numéros CAS |
18622-13-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



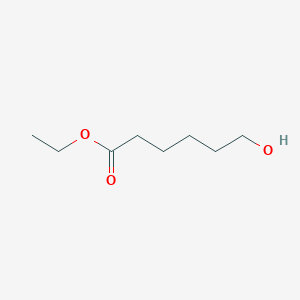
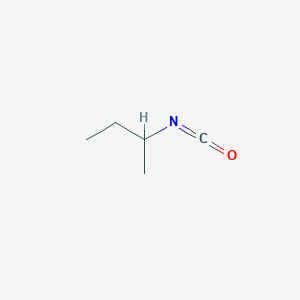
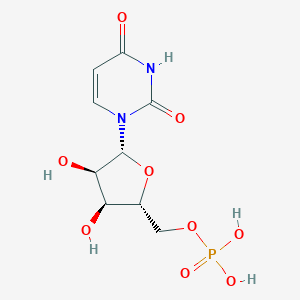
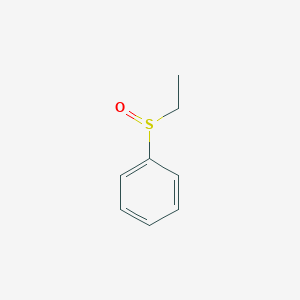
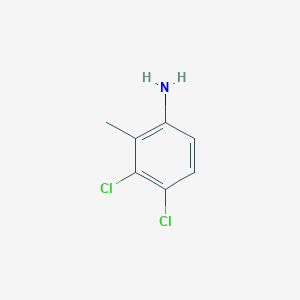
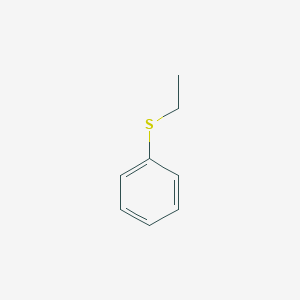
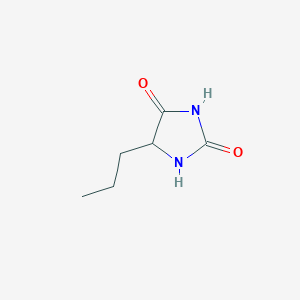
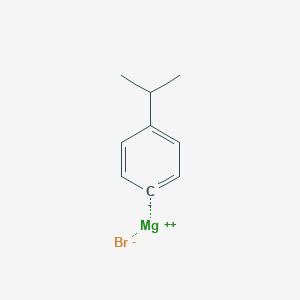
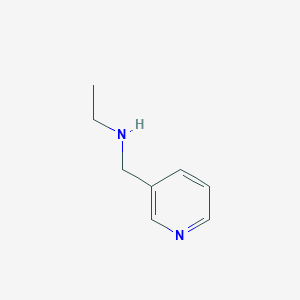
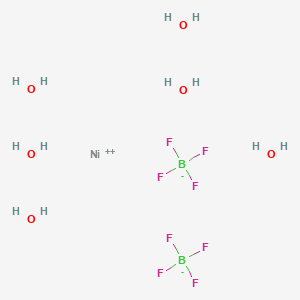
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
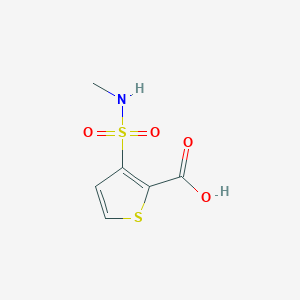
![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
